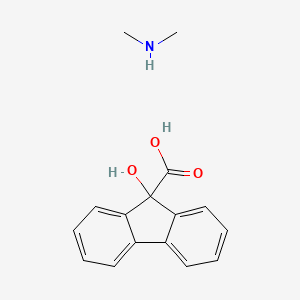
Ammonium m-((4-amino-1-naphthyl)azo)benzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium m-((4-amino-1-naphthyl)azo)benzenesulphonate is a synthetic organic compound with the molecular formula C16H16N4O3S. It is known for its vibrant color and is often used as a dye in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ammonium m-((4-amino-1-naphthyl)azo)benzenesulphonate typically involves the diazotization of 4-amino-1-naphthylamine followed by coupling with m-aminobenzenesulphonic acid. The reaction is carried out in an acidic medium, often using hydrochloric acid, and the resulting diazonium salt is then reacted with the coupling component to form the azo compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pH, and reactant concentrations to optimize the reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
Ammonium m-((4-amino-1-naphthyl)azo)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions typically break the azo bond, leading to the formation of the corresponding amines.
Substitution: The sulphonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Products vary based on the oxidizing agent but can include sulphones and sulphonamides.
Reduction: The primary products are 4-amino-1-naphthylamine and m-aminobenzenesulphonic acid.
Substitution: Products depend on the nucleophile used but can include various substituted benzenesulphonates.
Aplicaciones Científicas De Investigación
Ammonium m-((4-amino-1-naphthyl)azo)benzenesulphonate has several applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.
Mecanismo De Acción
The mechanism of action of ammonium m-((4-amino-1-naphthyl)azo)benzenesulphonate involves its ability to form stable complexes with various substrates. The azo group (-N=N-) plays a crucial role in its binding affinity and stability. The compound can interact with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions, leading to its diverse applications .
Comparación Con Compuestos Similares
Similar Compounds
- Ammonium m-((4-amino-1-naphthyl)azo)benzenesulphonate
- Ammonium m-((4-amino-2-naphthyl)azo)benzenesulphonate
- Ammonium m-((4-amino-3-naphthyl)azo)benzenesulphonate
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to form stable complexes and its vibrant color make it particularly valuable in various applications compared to its analogs .
Propiedades
Número CAS |
83006-57-9 |
|---|---|
Fórmula molecular |
C16H16N4O3S |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
azanium;3-[(4-aminonaphthalen-1-yl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C16H13N3O3S.H3N/c17-15-8-9-16(14-7-2-1-6-13(14)15)19-18-11-4-3-5-12(10-11)23(20,21)22;/h1-10H,17H2,(H,20,21,22);1H3 |
Clave InChI |
WYRXKKLOIZVPTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC(=CC=C3)S(=O)(=O)[O-])N.[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


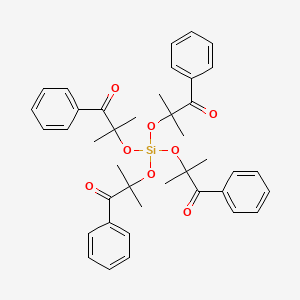
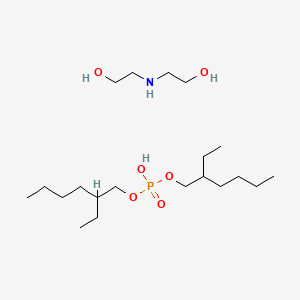
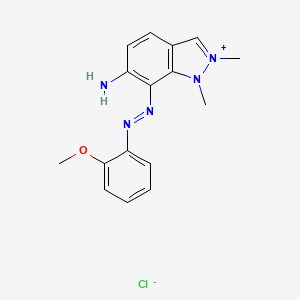
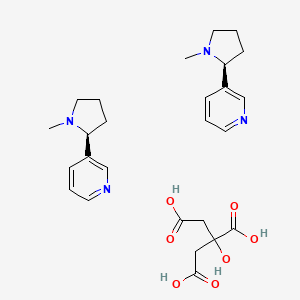


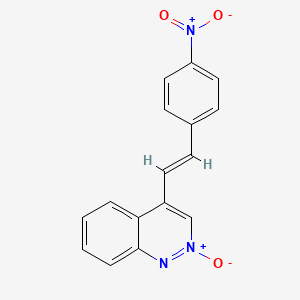
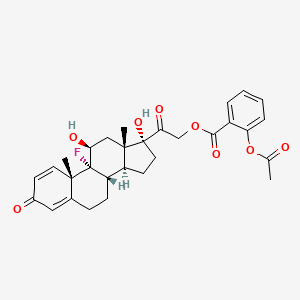
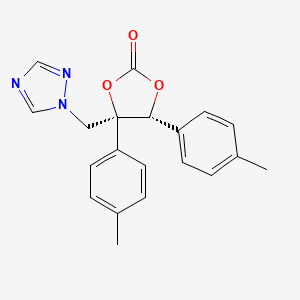

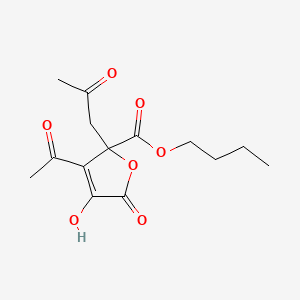

![2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12687876.png)
